1,4-Diphenylbutadiene
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Overview
Description
(1E,3Z)-1,4-Diphenyl-1,3-butadiene is an organic compound characterized by its unique stereochemistry, where the phenyl groups are positioned in a specific geometric arrangement around the double bonds. This compound is a type of conjugated diene, which means it has alternating double and single bonds that allow for delocalization of electrons, contributing to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E,3Z)-1,4-Diphenyl-1,3-butadiene typically involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired diene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of (1E,3Z)-1,4-Diphenyl-1,3-butadiene may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling of phenyl-substituted intermediates under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: (1E,3Z)-1,4-Diphenyl-1,3-butadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where reagents such as bromine or nitric acid introduce halogen or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(1E,3Z)-1,4-Diphenyl-1,3-butadiene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their electronic properties.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer agents.
Industry: Utilized in the synthesis of advanced materials, such as polymers and organic semiconductors, due to its conjugated structure.
Mechanism of Action
The mechanism by which (1E,3Z)-1,4-Diphenyl-1,3-butadiene exerts its effects involves the interaction of its conjugated system with various molecular targets. The delocalized electrons in the conjugated diene can participate in electron transfer processes, influencing the reactivity and stability of the compound. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific cellular responses.
Comparison with Similar Compounds
(1E,3E)-1,4-Diphenyl-1,3-butadiene: Another isomer with different geometric configuration.
(1Z,3Z)-1,4-Diphenyl-1,3-butadiene: An isomer with both double bonds in the Z configuration.
1,4-Diphenyl-1,3-butadiene: Without specific stereochemistry, representing a mixture of isomers.
Uniqueness: (1E,3Z)-1,4-Diphenyl-1,3-butadiene is unique due to its specific E,Z configuration, which influences its physical and chemical properties. This configuration can affect the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its isomers.
Properties
CAS No. |
5808-05-9 |
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Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[(1Z,3E)-4-phenylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7-,14-8+ |
InChI Key |
JFLKFZNIIQFQBS-MFUUIURDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2 |
physical_description |
Cream odorless crystalline powder; [Alfa Aesar MSDS] |
vapor_pressure |
0.000354 [mmHg] |
Origin of Product |
United States |
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